molecular formula C10H17N3OS B11172060 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11172060
M. Wt: 227.33 g/mol
InChI Key: KHMSEFDOKHSBAO-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-methylbutanamide with a thiadiazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and leading to analgesic and anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the thiadiazole ring

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C10H17N3OS/c1-5-7(4)8(14)11-10-13-12-9(15-10)6(2)3/h6-7H,5H2,1-4H3,(H,11,13,14)

InChI Key

KHMSEFDOKHSBAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NN=C(S1)C(C)C

Origin of Product

United States

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